Bis(metanilic acid)
Description
Properties
IUPAC Name |
3-aminobenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO3S/c2*7-5-2-1-3-6(4-5)11(8,9)10/h2*1-4H,7H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVURJSSEKAGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N.C1=CC(=CC(=C1)S(=O)(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Bis(metanilic acid) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents and conditions used in these reactions vary depending on the desired outcome
Scientific Research Applications
Dye Synthesis
One of the primary applications of bis(metanilic acid) is in the synthesis of azo reactive dyes . A study highlighted the synthesis of symmetrical bisazo reactive dyes using 4,4'-methylene-bis-metanilic acid as a key component. These dyes were characterized by various analytical methods including nitrogen elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The resulting dyes exhibited good light fastness and wash fastness on fibers such as wool, silk, and cotton, making them suitable for textile applications .
Table 1: Properties of Synthesized Azo Reactive Dyes
| Dye Type | Light Fastness | Wash Fastness | Rubbing Fastness |
|---|---|---|---|
| Symmetrical Bisazo | Good to Excellent | Good to Excellent | Fair to Good |
Polymer Production
Bis(metanilic acid) has also been utilized in the production of molecularly imprinted polymers (MIPs) . These polymers are designed for selective recognition of specific molecules and have applications in sensors and drug delivery systems. Research demonstrated that poly(aniline-co-metanilic acid) could be synthesized through an electrochemical method, optimizing the self-assembly process for improved performance in sensor applications .
Case Study: Electrochemical Sensors
- Objective : To create a selective sensor for testosterone.
- Method : Synthesis of MIPs using bis(metanilic acid).
- Results : The sensor showed a five-fold preference for testosterone over other interferents, indicating effective selectivity .
Environmental Applications
The recycling of waste materials from quinacridone pigment production into metanilic acid has been explored as an environmentally friendly approach. This method not only reduces waste but also provides a valuable source of metanilic acid, which can be further processed into bis(metanilic acid) and utilized in various chemical syntheses .
Antimicrobial Properties
Research has indicated that bis(metanilic acid) derivatives exhibit antimicrobial properties. This characteristic makes them potential candidates for use in textiles and coatings where antimicrobial activity is desired .
Mechanism of Action
The mechanism of action of Bis(metanilic acid) involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity
Comparison with Similar Compounds
Sulfanilic Acid (p-Aminobenzenesulfonic Acid)
- Structure : Sulfanilic acid is a positional isomer of metanilic acid, with the -NH₂ and -SO₃H groups in the para position .
- Reactivity : While both compounds participate in azo coupling reactions, sulfanilic acid’s para-substitution pattern reduces steric hindrance, enhancing diazotization efficiency compared to meta-substituted metanilic acid .
- Applications : Sulfanilic acid is widely used in analytical chemistry (e.g., Griess reagent) but less commonly in dyes due to inferior fabric affinity compared to metanilic acid derivatives .
4-Amino-m-benzenedisulfonic Acid (Aniline-2,4-disulfonic Acid)
- Structure : Contains two sulfonic acid groups at positions 2 and 4 on the benzene ring, differing from Bis(metanilic acid)’s methylene-linked dual metanilic acid units .
- Synthesis : Produced by sulfonating sulfanilic acid with fuming sulfuric acid, contrasting with Bis(metanilic acid)’s formaldehyde-mediated condensation .
- Utility : Primarily a dye intermediate; its disulfonic groups improve water solubility but limit thermal stability compared to Bis(metanilic acid) .
p-Chloro-o-aminobenzenesulfonic Acid
- Structure : Features a chlorine substituent adjacent to the sulfonic acid group, introducing steric and electronic effects absent in Bis(metanilic acid) .
- Reactivity: Demonstrated cross-reactivity in immunological studies but forms weaker antigen-antibody complexes than metanilic acid derivatives .
Functional Comparison in Dye Chemistry
Bisazo Dyes with Alternative Linkers
Bis(metanilic acid) serves as a methylene-bridged linker in bisazo dyes. Alternatives include:
Performance Metrics
Table 1: Dye Performance on Fabrics (Bis(metanilic acid) vs. Sulfanilic Acid Derivatives)
| Property | Bis(metanilic acid) Dyes | Sulfanilic Acid Dyes |
|---|---|---|
| Wash Fastness (Cotton) | Excellent (Grade 4-5) | Moderate (Grade 3) |
| Light Fastness | High (Grade 5) | Low (Grade 2) |
| Exhaustion (%) | 85–90 | 60–70 |
Substituent Effects on Reactivity and Stability
- Meta vs. Para Substitution : Metanilic acid’s meta-substitution imposes steric constraints, slowing diazotization but improving dye-fiber bond strength compared to para-substituted analogs .
- Electron-Withdrawing Groups: Chlorine or nitro groups (e.g., in p-chloro-o-aminobenzenesulfonic acid) reduce electron density, decreasing coupling efficiency .
Analytical Characterization
- Spectroscopy : Bis(metanilic acid) derivatives are characterized by IR (S=O stretching at 1180 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm) . Comparable sulfonic acids exhibit similar spectral features but distinct shifts due to substitution patterns .
- Chromatography : LC-DAD-ESI-IT-TOF/MS analyses confirm structural integrity and purity, with retention times varying by sulfonic group positioning .
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis of bis(metanilic acid) proceeds via an electrophilic aromatic substitution reaction. Metanilic acid reacts with formaldehyde in an acidic aqueous medium to form a methylene bridge (–CH2–) between two metanilic acid molecules. The reaction mechanism involves:
-
Protonation of formaldehyde by hydrochloric acid to generate a reactive methylene carbocation.
-
Electrophilic attack on the aromatic ring of metanilic acid at the para position relative to the sulfonic acid (–SO3H) and amino (–NH2) groups.
-
Dimerization through the formation of a methylene linkage, resulting in the symmetrical bis(metanilic acid) structure.
The stoichiometric ratio of metanilic acid to formaldehyde is critical. A molar ratio of 2:1 (metanilic acid:formaldehyde) ensures complete dimerization while minimizing side reactions such as polymer formation.
Reactant Preparation
-
Metanilic acid solution : 0.1 mol (19.3 g) of metanilic acid is dissolved in 125 mL of water at 50°C.
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Acidification : 25 mL of 36.5% hydrochloric acid is added to the solution.
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Formaldehyde addition : 35 mL of 3% aqueous formaldehyde is introduced dropwise at 60°C under continuous stirring.
Condensation Reaction
The reaction mixture is maintained at 60°C for 1 hour, during which the pH is monitored and adjusted to ≤1.5 using hydrochloric acid. The acidic environment facilitates carbocation formation and prevents premature precipitation.
Neutralization and Isolation
After completion, the mixture is neutralized with 10% sodium hydroxide to pH 6.0–7.0 , yielding a yellowish precipitate. The product is filtered, washed with hot water, and recrystallized from acetic acid.
Yield and Physical Properties
Optimization of Reaction Conditions
Key parameters influencing the synthesis include:
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 50–60°C | Higher temperatures accelerate reaction but risk side products. |
| pH | ≤1.5 (acidic) | Ensures carbocation stability. |
| Formaldehyde purity | ≥95% | Impurities lead to cross-linking. |
| Stirring rate | 200–300 rpm | Ensures homogeneous mixing. |
Deviations from these conditions reduce yield. For example, a pH >2.0 results in incomplete condensation.
Characterization of Bis(metanilic acid)
Infrared (IR) Spectroscopy
The IR spectrum (KBr pellet) of bis(metanilic acid) shows characteristic peaks:
Nuclear Magnetic Resonance (NMR)
Elemental Analysis
Experimental results align with the theoretical composition of C₁₃H₁₄N₂O₆S₂:
Industrial-Scale Modifications
A patent by CN105860580A highlights adaptations for large-scale production, emphasizing:
-
pH control : Maintaining pH 4.0–4.5 during coupling reactions to minimize side products.
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Temperature gradients : Gradual cooling from 45°C to 15°C to enhance crystallinity.
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Purification : Recrystallization in acetic acid to achieve >99% purity.
Applications in Reactive Dye Synthesis
Bis(metanilic acid) serves as a tetrazo component in symmetrical bis azo reactive dyes. Key applications include:
Dyeing Performance on Textiles
Dyes derived from bis(metanilic acid) exhibit:
-
High exhaustion rates : 85–90% on cotton, wool, and silk.
-
Excellent fastness properties : Wash fastness (4–5), light fastness (6–7 on the Blue Scale).
Q & A
Q. What are the standard experimental protocols for synthesizing bis(metanilic acid), and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves sulfonation and condensation reactions under controlled pH and temperature. To ensure reproducibility:
- Document reaction conditions (molar ratios, catalysts, solvents) in detail, including deviations .
- Characterize intermediates and final products using NMR (¹H/¹³C), FT-IR, and elemental analysis. Cross-validate purity via HPLC with a UV-Vis detector (λ = 254 nm) .
- Provide raw spectral data and chromatograms in supplementary materials for peer verification .
Q. How should researchers design experiments to assess the acid-base properties of bis(metanilic acid) in aqueous solutions?
- Methodological Answer :
- Use potentiometric titrations with standardized NaOH/HCl solutions. Monitor pH changes with a calibrated electrode .
- Apply the Bjerrum plot method to determine dissociation constants (pKa values). Validate results with UV-Vis spectrophotometry at varying pH levels (e.g., λ = 300–400 nm) .
- Account for ionic strength effects using Davies or Debye-Hückel equations .
Q. What are the best practices for characterizing the thermal stability of bis(metanilic acid)?
- Methodological Answer :
- Perform thermogravimetric analysis (TGA) under inert gas (N₂/Ar) at a heating rate of 10°C/min. Compare decomposition profiles with differential scanning calorimetry (DSC) to identify phase transitions .
- Replicate experiments with triplicate samples to confirm reproducibility. Report statistical uncertainties (e.g., ±1.5°C for decomposition onset) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported spectroscopic data for bis(metanilic acid)?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR and IR spectra. Compare with experimental data to identify discrepancies in tautomerism or solvent effects .
- Use multivariate statistical analysis (e.g., PCA) to cluster conflicting datasets and isolate outlier conditions (e.g., pH, solvent polarity) .
Q. What experimental frameworks are recommended for studying the degradation pathways of bis(metanilic acid) under oxidative conditions?
- Methodological Answer :
- Employ LC-MS/MS with electrospray ionization (ESI) to identify degradation byproducts. Use isotopic labeling (e.g., ¹⁸O₂) to trace oxygen incorporation .
- Design kinetic studies under controlled O₂ partial pressures. Fit data to pseudo-first-order or Langmuir-Hinshelwood models to distinguish homogeneous vs. heterogeneous mechanisms .
Q. What advanced NMR techniques are suitable for probing hydrogen-bonding networks in bis(metanilic acid) crystals?
- Methodological Answer :
Key Methodological Takeaways
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Conflict Resolution : Use tiered validation (experimental, computational, meta-analysis) to reconcile contradictory findings .
- Ethical Reporting : Disclose limitations (e.g., solvent purity, instrument calibration drift) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
